REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[C:6]([O:8][CH2:9][CH:10]([CH3:12])[CH3:11])[CH:5]=[CH:4][C:3]=1[C:13](=[O:22])/[CH:14]=[CH:15]/[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][N:17]=1>CCOC(C)=O.[Pd]>[OH:1][C:2]1[CH:7]=[C:6]([O:8][CH2:9][CH:10]([CH3:12])[CH3:11])[CH:5]=[CH:4][C:3]=1[C:13](=[O:22])[CH2:14][CH2:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][N:17]=1
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Name
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|
Quantity
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1.08 g
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Type
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reactant
|
Smiles
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OC1=C(C=CC(=C1)OCC(C)C)C(\C=C\C1=NC=CC=C1)=O
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Name
|
|
Quantity
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50 mL
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Type
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solvent
|
Smiles
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CCOC(=O)C
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Name
|
|
Quantity
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80 mg
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Type
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catalyst
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Smiles
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[Pd]
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
was conducted at atmospheric pressure room temperature until the starting material
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Type
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FILTRATION
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Details
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The catalyst was filtered
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Type
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CUSTOM
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Details
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the crude was purified by chromatography on silica gel (25% EtOAc/hexane)
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Name
|
|
Type
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product
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Smiles
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OC1=C(C=CC(=C1)OCC(C)C)C(CCC1=NC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.92 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 84.7% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |